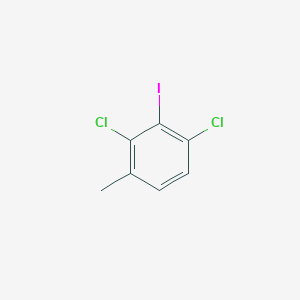

1,3-Dichloro-2-iodo-4-methylbenzene

Description

1,3-Dichloro-2-iodo-4-methylbenzene (CAS: 206559-56-0) is a halogenated aromatic compound with the molecular formula C₇H₅Cl₂I and a molecular weight of 286.921 g/mol. It features a benzene ring substituted with two chlorine atoms at positions 1 and 3, an iodine atom at position 2, and a methyl group at position 4 . Its monoisotopic mass is 285.881304 g/mol, and it is registered under ChemSpider ID 2038878 .

Propriétés

IUPAC Name |

1,3-dichloro-2-iodo-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2I/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDKLMGQCOBLHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601293113 | |

| Record name | 1,3-Dichloro-2-iodo-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-56-0 | |

| Record name | 1,3-Dichloro-2-iodo-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206559-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-2-iodo-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-iodo-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1,3-dichloro-4-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under acidic conditions to facilitate the formation of the iodonium ion, which then substitutes a hydrogen atom on the benzene ring.

Industrial Production Methods: Industrial production of 1,3-Dichloro-2-iodo-4-methylbenzene may involve multi-step synthesis processes, including halogenation and subsequent substitution reactions. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 1,3-Dichloro-2-iodo-4-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.

Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of simpler benzene derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide, potassium cyanide, or amines in polar solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce carboxylic acids or aldehydes.

- Reduction reactions result in dehalogenated benzene compounds.

Applications De Recherche Scientifique

1,3-Dichloro-2-iodo-4-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological effects.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism by which 1,3-Dichloro-2-iodo-4-methylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring. The molecular targets and pathways involved vary based on the specific chemical or biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Methyl 2-Chloro-3-iodo-4-methylbenzoate

- Molecular Formula : C₁₀H₉ClIO₂

- Molecular Weight : 310.52 g/mol

- Key Differences: This compound introduces an ester functional group (-COOCH₃) at position 2, replacing the chlorine atom in the target compound. Applications: Used as a pharmaceutical intermediate, suggesting utility in drug synthesis pathways .

2-Chloro-1-fluoro-4-iodo-3-methylbenzene

- Molecular Formula : C₇H₅ClFI

- Molecular Weight : 270.47 g/mol

- Key Differences :

- Substitution of chlorine at position 1 with fluorine alters electronic properties due to fluorine’s higher electronegativity.

- The reduced molecular weight (270.47 vs. 286.92) may correlate with lower boiling/melting points, though specific data are unavailable .

- Structural isomerism (halogen positions) could lead to divergent reactivity in cross-coupling reactions .

1-Chloro-4-(trifluoromethyl)benzene

- Molecular Formula : C₇H₄ClF₃

- Molecular Weight : 180.56 g/mol

- Key Differences :

- The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, contrasting with the methyl (-CH₃) group in the target compound.

- This substitution drastically reduces electron density on the aromatic ring, making it less reactive toward electrophilic substitution compared to the methyl- and iodine-substituted target compound .

Research Findings and Implications

- Substituent Effects :

- Halogens : Iodine’s large atomic radius in the target compound may slow reaction kinetics in nucleophilic substitutions compared to smaller halogens like fluorine or chlorine .

- Methyl vs. Trifluoromethyl : The electron-donating methyl group in the target compound increases ring electron density, favoring electrophilic aromatic substitution, whereas -CF₃ in analogous compounds deactivates the ring .

- Synthetic Utility :

- The iodine atom in the target compound makes it a candidate for Ullmann coupling or Suzuki-Miyaura reactions , where heavy halogens facilitate metal-catalyzed cross-coupling .

- In contrast, ester-containing analogs (e.g., Methyl 2-chloro-3-iodo-4-methylbenzoate) are more suited for hydrolysis or transesterification reactions .

Activité Biologique

1,3-Dichloro-2-iodo-4-methylbenzene, a halogenated aromatic compound, has garnered attention in recent years due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and cytotoxic effects, along with relevant research findings and case studies.

Molecular Structure:

- IUPAC Name: 1,3-Dichloro-2-iodo-4-methylbenzene

- Molecular Formula: C7H5Cl2I

- Molecular Weight: 269.93 g/mol

Physical Properties:

| Property | Value |

|---|---|

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that 1,3-Dichloro-2-iodo-4-methylbenzene exhibits notable antimicrobial activity against various pathogens. A study focusing on halogenated compounds demonstrated that this compound effectively inhibited the growth of both gram-positive and gram-negative bacteria.

Minimum Inhibitory Concentrations (MIC):

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound's halogen substituents play a significant role in its antibacterial efficacy.

Cytotoxic Effects

In vitro studies have shown that 1,3-Dichloro-2-iodo-4-methylbenzene exhibits cytotoxic effects on various cancer cell lines. The compound was tested against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

IC50 Values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| A549 | 30 |

The cytotoxicity is attributed to the compound's ability to induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

The biological activity of 1,3-Dichloro-2-iodo-4-methylbenzene can be explained through its interaction with cellular targets:

- Cell Membrane Disruption: The presence of halogen atoms enhances the lipophilicity of the compound, allowing it to penetrate microbial membranes effectively.

- Enzyme Inhibition: The compound may inhibit key metabolic enzymes, disrupting essential biochemical pathways in both microbial and cancer cells.

- Induction of Oxidative Stress: The generation of ROS leads to cellular damage and apoptosis, particularly in cancer cells.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various halogenated compounds, including 1,3-Dichloro-2-iodo-4-methylbenzene. Results indicated that it was among the most effective compounds tested against resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .

Investigation of Cytotoxicity

In a separate investigation, researchers assessed the cytotoxic effects of several halogenated compounds on HeLa and A549 cell lines. The study found that 1,3-Dichloro-2-iodo-4-methylbenzene exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1,3-dichloro-2-iodo-4-methylbenzene, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For example, iodination of 1,3-dichloro-4-methylbenzene using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) can yield the target compound. Reaction parameters such as temperature (60–80°C), solvent (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of reagents significantly affect selectivity and byproduct formation . Purification via column chromatography or recrystallization is critical to isolate the desired product from isomers (e.g., 1,2-dichloro-3-iodo derivatives).

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize 1,3-dichloro-2-iodo-4-methylbenzene?

- Methodological Answer :

- ¹H/¹³C NMR : The methyl group at position 4 appears as a singlet (~δ 2.3 ppm in ¹H NMR), while aromatic protons show splitting patterns dependent on neighboring substituents. Iodo and chloro substituents cause distinct deshielding effects in ¹³C NMR .

- IR : Stretching frequencies for C–I (~500 cm⁻¹) and C–Cl (~550–600 cm⁻¹) bonds help confirm halogen presence.

- Mass Spectrometry : High-resolution MS (HRMS) should exhibit a molecular ion peak at m/z ≈ 316 (C₇H₅Cl₂I) with isotopic clusters reflecting chlorine and iodine .

Q. What are the reactivity trends of 1,3-dichloro-2-iodo-4-methylbenzene in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : The iodine atom, being a good leaving group, facilitates SNAr at position 2. Chlorine at position 1 or 3 can be displaced under harsher conditions (e.g., using NaNH₂ in liquid NH₃). Steric hindrance from the methyl group at position 4 may slow reactivity at adjacent positions. Solvent polarity (e.g., DMSO vs. THF) and temperature (room temp. vs. reflux) significantly influence reaction rates and regioselectivity .

Advanced Research Questions

Q. How can computational chemistry tools (e.g., DFT, retrosynthesis algorithms) aid in designing novel derivatives of 1,3-dichloro-2-iodo-4-methylbenzene?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic effects (e.g., charge distribution at halogen sites) to prioritize reaction sites. Retrosynthesis platforms (e.g., AI-driven tools like Pistachio or Reaxys) can propose viable pathways by analyzing analogous compounds, such as 1-chloro-2-(difluoromethoxy)-4-methylbenzene . These tools optimize steps for introducing functional groups (e.g., –NO₂, –NH₂) while minimizing steric clashes .

Q. What experimental strategies resolve contradictions in reported biological activity data for halogenated benzene derivatives?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition studies (e.g., against Staphylococcus aureus) may arise from impurities, solvent effects, or assay protocols. Validate purity via HPLC (>98%) and use standardized bioassays (e.g., broth microdilution for MIC values). Cross-reference with structurally similar compounds like 1-chloro-2,4-dimethylbenzene, which shows variable activity depending on substituent electronegativity .

Q. How does the steric and electronic profile of 1,3-dichloro-2-iodo-4-methylbenzene influence its utility in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The iodine atom serves as a superior leaving group compared to chlorine, enabling efficient palladium-catalyzed couplings. However, steric bulk from the methyl group may reduce reactivity at position 4. Electronic effects (e.g., electron-withdrawing Cl/I groups) stabilize transition states. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in dioxane) and ligand choice (e.g., XPhos) to enhance yields .

Key Considerations for Researchers

- Contradictions in Data : Always validate synthetic yields and biological activity against controls (e.g., unsubstituted benzene analogs) to isolate substituent effects .

- Safety Protocols : Use inert atmospheres for reactions involving NaNH₂ or other strong bases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.